3-(1-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O4/c1-32-19-15-13-18(14-16-19)28-27(31)25-24(22-10-4-5-12-23(22)33-25)29-26(30)21-11-6-8-17-7-2-3-9-20(17)21/h2-16H,1H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPQTTYUUISDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-Naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound can be characterized by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C16H13N1O3 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | TXXUEJSPPYBINY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. This inhibition may lead to reduced inflammation and associated pain relief.
- Modulation of Signaling Pathways : It may influence pathways involving nuclear factor-kappa B (NF-κB), thereby affecting gene expression related to inflammation and cell survival.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Activity : The compound demonstrated significant inhibition of COX-2, suggesting its potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and altering cell cycle progression. It has shown effectiveness against various cancer cell lines, including those from breast and liver cancers .
Case Studies
-
In vitro Studies on Cancer Cell Lines :
- A study assessed the effects of this compound on Huh7 hepatocellular carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 5 μM, with an IC50 value determined at 38.15 μM after 48 hours of treatment .
- The compound also demonstrated the ability to suppress migration and invasion in Huh7 cells, suggesting anti-metastatic properties.
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-(1-naphthamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, and what critical steps ensure successful synthesis?
- Methodological Answer : Synthesis typically involves multi-step processes:
Benzofuran Core Construction : Start with benzofuran-2-carboxylic acid derivatives. For example, highlights Pd-catalyzed C-H arylation to introduce substituents.
Amidation : Coupling the benzofuran core with 1-naphthoyl chloride via transamidation (e.g., using DCM and oxalyl chloride under reflux, as in ).
Functionalization : Introduce the 4-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination.
- Key Considerations : Optimize reaction stoichiometry, solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., Pd(OAc)₂ for arylation). Purification via column chromatography or recrystallization ensures purity .
Q. How is the structural integrity and purity of this compound validated in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., DMSO- solvent) confirm substituent positions and integration ratios ( reports δ 7.51 ppm for benzofuran protons).
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard; retention time consistency ensures no byproducts.
- Elemental Analysis : Matches theoretical vs. experimental C, H, N percentages (e.g., specifies ).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 425.91 g/mol as in ) .
Advanced Research Questions
Q. How can experimental design principles optimize reaction yield and selectivity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 50–100°C), catalyst type (Pd vs. Cu), and solvent (DCM vs. THF). emphasizes minimizing experiments while maximizing data output.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst loading vs. reaction time) to identify optimal conditions.
- Case Study : achieved 45% yield via controlled addition of 4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butan-2-ol. Replicating such protocols with DoE could improve efficiency .
Q. What analytical strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) and compound purity (≥98% via HPLC).
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., ’s trifluoromethyl-pyridinyl derivatives) to isolate pharmacophoric motifs.
- Mechanistic Profiling : Use kinase assays or receptor-binding studies (e.g., ’s medicinal chemistry applications) to confirm target specificity. Discrepancies may arise from off-target interactions or metabolite interference .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Simulate interactions with targets (e.g., enzymes in ) using software like AutoDock. Prioritize derivatives with stronger binding affinities.
- ADMET Prediction : Tools like SwissADME predict solubility, permeability, and metabolic stability. For example, the 4-methoxyphenyl group may improve oral bioavailability by reducing first-pass metabolism.
- Case Study : ’s template molecule (C33) highlights substituent effects on bioactivity; similar approaches apply to benzofuran derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
